molecular formula C17H18N2O3 B5756603 N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide

N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide

Cat. No.: B5756603
M. Wt: 298.34 g/mol
InChI Key: OFXZKWASLSCVJG-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide is an organic compound characterized by the presence of a nitro group and a phenyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide typically involves the reaction of 2-methyl-5-nitroaniline with 4-phenylbutanoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Reduction: N-(2-methyl-5-aminophenyl)-4-phenylbutanamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2-methyl-5-nitroaniline and 4-phenylbutanoic acid.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The exact molecular pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: A compound with a similar nitro group and aromatic structure, used in the synthesis of imatinib, a tyrosine kinase inhibitor.

    1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide: Another nitro-substituted aromatic compound with potential antibacterial activity.

Uniqueness

N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13-10-11-15(19(21)22)12-16(13)18-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXZKWASLSCVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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